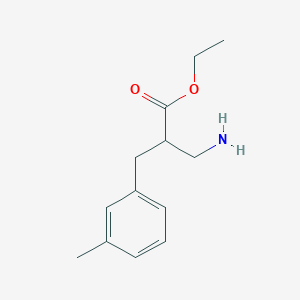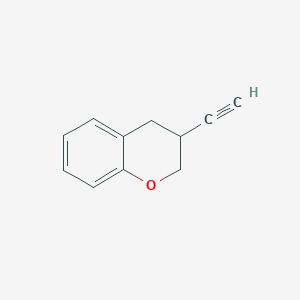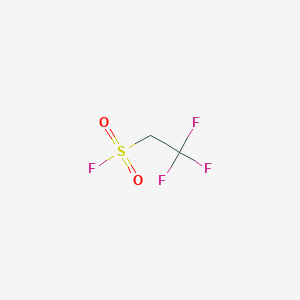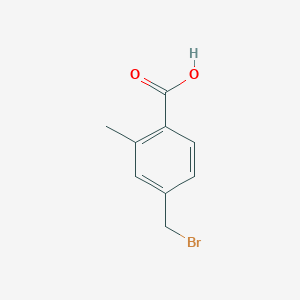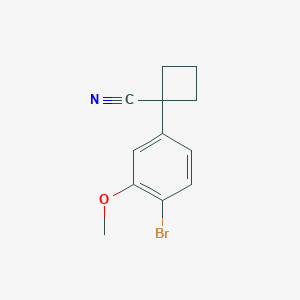
1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a bromo and methoxy group on the phenyl ring, and a nitrile group on the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methoxybenzyl cyanide with a suitable cyclobutane precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 1-(4-substituted-3-methoxyphenyl)cyclobutane-1-carbonitrile derivatives.
Oxidation: Formation of 1-(4-bromo-3-formylphenyl)cyclobutane-1-carbonitrile or 1-(4-bromo-3-carboxyphenyl)cyclobutane-1-carbonitrile.
Reduction: Formation of 1-(4-bromo-3-methoxyphenyl)cyclobutane-1-amine.
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions with enzymes or receptors, while the nitrile group can act as a reactive site for further chemical modifications. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3-methoxyphenyl)cyclobutane-1-carbonitrile
- 1-(4-Fluoro-3-methoxyphenyl)cyclobutane-1-carbonitrile
- 1-(4-Methyl-3-methoxyphenyl)cyclobutane-1-carbonitrile
Uniqueness
1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile is unique due to the presence of the bromo group, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The combination of the bromo and methoxy groups on the phenyl ring, along with the nitrile group on the cyclobutane ring, provides a versatile scaffold for further chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrNO/c1-15-11-7-9(3-4-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
ONMOHLXZRVTGDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCC2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)
![2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid](/img/structure/B13518588.png)
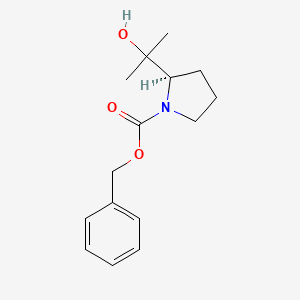
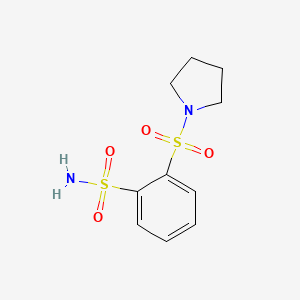

![4-[4-(Chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B13518634.png)
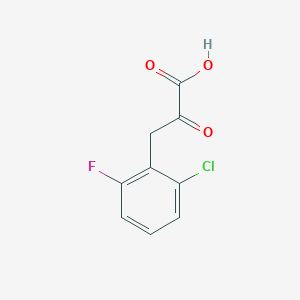
![1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13518641.png)
![2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B13518643.png)
